

# Benzyl 3-acetylpiridine-1-carboxylate physical and chemical properties

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## Compound of Interest

**Compound Name:** *Benzyl 3-acetylpiridine-1-carboxylate*

**Cat. No.:** *B1523722*

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## An In-depth Technical Guide to Benzyl 3-acetylpiridine-1-carboxylate

This guide provides a comprehensive overview of the physical, chemical, and synthetic properties of **Benzyl 3-acetylpiridine-1-carboxylate**, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

## Introduction and Strategic Importance

**Benzyl 3-acetylpiridine-1-carboxylate** (CAS No. 502639-39-6) is a heterocyclic building block of significant interest in the synthesis of complex pharmaceutical agents.<sup>[1]</sup> The molecule incorporates a piperidine scaffold, a privileged structure in drug discovery, functionalized with an acetyl group at the 3-position. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, which serves two critical functions: it deactivates the otherwise reactive secondary amine and provides a stable, yet readily cleavable, protecting group suitable for multi-step syntheses.<sup>[1]</sup>

This strategic combination of functional groups makes it a valuable precursor for creating diverse molecular architectures, particularly for compounds targeting the central nervous

system.<sup>[1]</sup> Understanding its core properties is paramount for its successful deployment in synthetic campaigns.

## Molecular and Physical Properties

A summary of the key molecular and physical properties is provided below. It is important to note that while some fundamental properties are well-documented, specific experimental data such as melting and boiling points are not consistently available in published literature, which is common for specialized, non-commodity reagents.

Property	Value	Source(s)
CAS Number	502639-39-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	261.32 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Not specified; expected to be an oil or low-melting solid	-
Melting Point	Not available	<a href="#">[3]</a>
Boiling Point	Not available	<a href="#">[3]</a>
Solubility	Not available; expected to be soluble in common organic solvents like CH <sub>2</sub> Cl <sub>2</sub> , THF, and EtOAc	<a href="#">[3]</a>
Density	Not available	-
Storage	2-8°C, dry environment	<a href="#">[1]</a>

## Chemical Structure and Spectroscopic Profile

The structure of **Benzyl 3-acetylpiridine-1-carboxylate** is defined by the Cbz-protected piperidine ring with a C3-position acetyl substituent.

Caption: Chemical structure of **Benzyl 3-acetylpiridine-1-carboxylate**.

## Expected Spectroscopic Data

While experimental spectra for this specific compound are not readily available in public databases, a skilled chemist can predict the key signals essential for its characterization.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons around 7.3-7.4 ppm (multiplet, 5H) and a singlet for the benzylic  $\text{CH}_2$  protons around 5.1-5.2 ppm. The protons on the piperidine ring would appear as complex multiplets in the 1.5-4.0 ppm range. The acetyl group's methyl protons ( $\text{CH}_3$ ) would be a sharp singlet, likely around 2.1-2.2 ppm. The proton at the C3 position, adjacent to the acetyl group, would likely be a multiplet in the 2.5-3.0 ppm region.
- $^{13}\text{C}$  NMR: The carbon NMR would show signals for the carbonyls of the carbamate (~155 ppm) and the ketone (~208-210 ppm). The aromatic carbons of the benzyl group would appear in the ~127-136 ppm range. The benzylic carbon ( $\text{CH}_2$ ) would be around 67 ppm. The carbons of the piperidine ring would resonate between approximately 25-55 ppm, and the acetyl methyl carbon would be found around 28-30 ppm.
- IR Spectroscopy: The infrared spectrum should display strong absorption bands for the two carbonyl groups: the carbamate  $\text{C=O}$  stretch around  $1690\text{-}1700\text{ cm}^{-1}$  and the ketone  $\text{C=O}$  stretch around  $1710\text{-}1720\text{ cm}^{-1}$ . C-H stretches for the aromatic and aliphatic portions would also be visible.
- Mass Spectrometry: For the 4-acetyl isomer, an  $(\text{M}+\text{H})^+$  peak at  $\text{m/z}$  262 has been reported, and the same would be expected for the 3-acetyl isomer.<sup>[4]</sup>

## Synthesis and Reactivity

### Proposed Synthetic Route

A specific, validated protocol for the synthesis of **Benzyl 3-acetyl piperidine-1-carboxylate** is not prominently described in the literature. However, a reliable synthetic strategy can be proposed based on established methods for analogous compounds, such as the synthesis of its 4-acetyl isomer.<sup>[4]</sup> The most logical approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitably activated piperidine-3-carboxylic acid derivative.

A plausible workflow is outlined below:



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